molecular formula C19H22N2O5S B2680229 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922061-98-1

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2680229
CAS No.: 922061-98-1
M. Wt: 390.45
InChI Key: GAIREPUITXJJAS-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound with the molecular formula C19H22N2O5S This compound is notable for its unique structure, which includes a benzo[f][1,4]oxazepine core, a propoxy group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-11-25-15-5-7-16(8-6-15)27(23,24)20-14-4-9-18-17(13-14)19(22)21(2)10-12-26-18/h4-9,13,20H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIREPUITXJJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Introduction of the propoxy group: This step involves the alkylation of the benzo[f][1,4]oxazepine core with a propyl halide in the presence of a base, such as potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide
  • N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Uniqueness

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties compared to similar compounds. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzo[f][1,4]oxazepine core and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

The molecular formula for this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of 390.5 g/mol. The structure features a tetrahydrobenzo[f][1,4]oxazepine ring fused with a propoxy-substituted aromatic sulfonamide group.

PropertyValue
Molecular FormulaC19H22N2O5SC_{19}H_{22}N_{2}O_{5}S
Molecular Weight390.5 g/mol
CAS Number922061-98-1

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors that are critical in various biological processes. Although the precise targets remain under investigation, similar compounds have shown to modulate pathways related to neuroprotection and antimicrobial activity.

Antimicrobial Activity

Research has suggested that compounds with similar structural features to this compound may possess antimicrobial properties. For instance:

Compound NameActivity Type
SulfanilamideAntibacterial
Benzothiazole derivativesAnticancer/Antimicrobial

These compounds often demonstrate activity against various bacterial strains and cancer cell lines.

Case Studies

While specific case studies focusing solely on this compound are sparse, several studies involving structurally related compounds provide insights into potential biological activities:

  • Study on Benzodiazepine Derivatives : A study highlighted the effects of benzodiazepine derivatives that share structural similarities with oxazepines. These derivatives were found to exhibit significant anxiolytic and sedative effects in animal models (Gringauz et al., 1999).
  • Antifolate Activity : Research into 4-amino-substituted analogues indicated varying degrees of activity against leukemia cells; however, many were found inactive due to structural characteristics like the carbonyl group at position C7 (PubMed ID: 9719607) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide in a laboratory setting?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the benzooxazepine core followed by sulfonamide coupling. Catalysts (e.g., palladium for cross-coupling), temperature control (e.g., reflux conditions), and solvent selection (polar aprotic solvents like DMF) are critical for yield and purity . Purification typically employs column chromatography, and structural confirmation requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the benzooxazepine core (e.g., methyl groups at δ ~1.2 ppm, aromatic protons) and sulfonamide moiety (NH signal around δ 8–10 ppm) .
  • HRMS : Verify molecular ion [M+H]+ matching the theoretical mass.
  • X-ray crystallography (if crystals are obtainable) provides definitive confirmation .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Stability tests via TLC or HPLC over time (e.g., monthly intervals) under varying conditions (humidity, temperature) are advised to assess degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its kinase inhibition potential?

  • Methodological Answer :

  • Kinase assays : Use recombinant kinases (e.g., RIP1 kinase, implicated in inflammation) in ATP-competitive assays with fluorescence-based detection .
  • Cell-based models : Test anti-inflammatory/anticancer activity in cell lines (e.g., TNF-α-induced inflammation models) with IC50 determination via MTT assays .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity to kinase active sites, guided by structural analogs .

Q. What strategies are effective for resolving contradictions in biological activity data across similar benzooxazepine derivatives?

  • Methodological Answer :

  • Comparative SAR analysis : Systematically vary substituents (e.g., propoxy vs. trifluoromethyl groups) and correlate with activity trends .
  • Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .
  • Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles via solvent evaporation .
  • Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Introduce stabilizing groups (e.g., methyl on the oxazepine ring) to reduce CYP450-mediated degradation .

Q. What advanced techniques are suitable for studying the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to guide rational design .

Experimental Design & Data Analysis

Q. How should researchers design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Variable groups : Synthesize derivatives with modifications to the propoxy group (e.g., ethoxy, allyloxy) and sulfonamide substituents .
  • Assay panels : Test analogs across multiple targets (kinases, GPCRs) to assess selectivity.
  • Statistical tools : Use multivariate analysis (PCA) to identify key structural contributors to activity .

Q. What analytical methods are critical for assessing reaction intermediates during synthesis?

  • Methodological Answer :

  • In situ FTIR : Monitor functional group transformations (e.g., carbonyl formation) .
  • LC-MS tracking : Detect intermediates in real-time to optimize stepwise yields .
  • Reaction calorimetry : Ensure exothermic reactions (e.g., sulfonylation) are controlled for safety .

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